3,3-Dichloro-1-ethylquinoline-2,4-dione
CAS No.: 359905-97-8
Cat. No.: VC4098991
Molecular Formula: C11H9Cl2NO2
Molecular Weight: 258.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 359905-97-8 |
---|---|
Molecular Formula | C11H9Cl2NO2 |
Molecular Weight | 258.1 g/mol |
IUPAC Name | 3,3-dichloro-1-ethylquinoline-2,4-dione |
Standard InChI | InChI=1S/C11H9Cl2NO2/c1-2-14-8-6-4-3-5-7(8)9(15)11(12,13)10(14)16/h3-6H,2H2,1H3 |
Standard InChI Key | XJBDCKNSFHNIIB-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2C(=O)C(C1=O)(Cl)Cl |
Canonical SMILES | CCN1C2=CC=CC=C2C(=O)C(C1=O)(Cl)Cl |
Introduction
Chemical Identity and Physicochemical Properties
3,3-Dichloro-1-ethylquinoline-2,4-dione belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad bioactivity. Its structure features a bicyclic framework with two chlorine atoms at the 3-position, an ethyl group at the 1-position, and two ketone groups at the 2- and 4-positions . Key physicochemical parameters are summarized below:
The compound typically appears as a white to off-white crystalline powder or liquid, depending on purity and formulation . Its low water solubility suggests preferential use in non-aqueous reaction systems, while the high boiling point indicates thermal stability under standard synthetic conditions .
Synthetic Methodologies
Chlorination of Dihydroxyquinoline Precursors
A common route involves the chlorination of 1-ethyl-2,4-dihydroxyquinoline using thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst. This method, adapted from analogous quinoxaline syntheses, achieves yields exceeding 90% under reflux conditions (79–100°C, 1 hour) . The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms.
Reaction Scheme:
Transition Metal-Catalyzed Approaches
Recent advances in Rh(III)-catalyzed dimerization of 2-alkynylanilines offer an alternative pathway . For example, 2-(phenylethynyl)aniline undergoes cyclization under aerobic conditions with Rh(III)/HFIP (hexafluoroisopropanol) to form indoloquinoline intermediates, which can be further functionalized to yield 3,3-dichloro derivatives. Although this method is less directly reported for the target compound, its high atom economy (up to 96% yield in related syntheses) suggests potential adaptability .
Applications in Pharmaceutical and Agrochemical Research
Pesticide and Antifungal Intermediates
The compound serves as a precursor in synthesizing chlorinated pesticides such as fungicides and herbicides. Its dichloro groups enhance electrophilicity, enabling nucleophilic attacks on microbial enzymes . Suppliers including Hangzhou ZeErRui Chemical Co. and Antimex Chemical Limited market it for formulating crop protection agents, citing its efficacy against Phytophthora infestans and Fusarium species .
Organic Synthesis Building Block
Its dual ketone groups facilitate condensation reactions with amines and hydrazines, making it valuable for constructing polycyclic frameworks. For example, coupling with trans-4-(4-chlorophenyl)cyclohexyl derivatives yields naphthoquinone-based antifungal agents, as demonstrated in atovaquone analog syntheses .
Future Research Directions
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Antiviral Mechanism Elucidation: Detailed studies on its interaction with viral enzymes are needed to optimize potency.
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Green Synthesis Routes: Exploring biocatalytic or solvent-free methods to reduce reliance on SOCl₂ and DMF .
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Structure-Activity Relationships (SAR): Modifying the ethyl group or chloro positions to enhance bioavailability and reduce toxicity.
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